h-Ala-ala-pro-leu-p-nitroanilide hydrochloride is a synthetic peptide compound utilized primarily in biochemical research. It consists of a sequence of four amino acids: two alanines, one proline, and one leucine, linked to a p-nitroanilide group. This structure imparts chromogenic properties, making it valuable for detecting and measuring enzymatic activity, particularly in studies involving proteases. The compound is recognized by its CAS number 201732-32-3 and is often employed in enzyme kinetics, drug development, and elucidating biochemical pathways involving proteolytic enzymes.
h-Ala-ala-pro-leu-p-nitroanilide hydrochloride is classified as a synthetic peptide substrate. It is derived through solid-phase peptide synthesis, a widely used method in peptide chemistry that allows for the assembly of amino acid sequences on a solid support. This compound is sourced from various chemical suppliers, including BenchChem and GLP Bio, which provide it for research purposes only .
The synthesis of h-Ala-ala-pro-leu-p-nitroanilide hydrochloride typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
For industrial production, automated peptide synthesizers enhance efficiency and consistency. The final product is purified using high-performance liquid chromatography and characterized by techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
The molecular formula of h-Ala-ala-pro-leu-p-nitroanilide hydrochloride is , with a molecular weight of approximately 377.44 g/mol. The structure features:
The compound's structural integrity is crucial for its function as an enzymatic substrate, particularly in protease activity assays .
h-Ala-ala-pro-leu-p-nitroanilide hydrochloride primarily undergoes enzymatic hydrolysis, which is catalyzed by various proteases such as chymotrypsin, trypsin, and elastase. The reaction involves the cleavage of the peptide bond between leucine and the p-nitroanilide group, resulting in the release of p-nitroaniline, which can be detected spectrophotometrically due to its characteristic yellow color.
The major product of this reaction is p-nitroaniline, which serves as an indicator of enzymatic activity.
The mechanism of action for h-Ala-ala-pro-leu-p-nitroanilide hydrochloride involves its function as a substrate for specific enzymes. For example, it acts as a substrate for dipeptidyl aminopeptidase yscV from yeast and prolyl tripeptidyl peptidases. Upon enzymatic cleavage at the peptide bond, the release of p-nitroaniline can be quantitatively measured, providing insights into enzyme kinetics and specificity .
Relevant data indicate that h-Ala-ala-pro-leu-p-nitroanilide hydrochloride has a Km value of 2.96 nM and a kcat value of 23.9 s when used as a substrate for musk melon protease .
h-Ala-ala-pro-leu-p-nitroanilide hydrochloride has several significant applications in scientific research:
H-Ala-Ala-Pro-Leu-pNA·HCl serves as a highly selective chromogenic substrate for profiling serine proteases and chymotrypsin-like enzymes. The p-nitroaniline (pNA) moiety enables real-time kinetic monitoring through spectrophotometric detection at 405 nm upon proteolytic cleavage. The Ala-Ala-Pro-Leu sequence is specifically engineered to mimic natural substrates cleaved by chymotrypsin-like enzymes, which exhibit preference for hydrophobic residues (Leucine) at the P1 position. This design principle is evidenced by similar substrates like N-Succinyl-Ala-Ala-Pro-Phe-pNA, where the Phe residue also occupies the P1 site to target chymotrypsin and elastase-like activities [9].
The structural determinants of specificity include:
Comparative studies with H-Ala-Pro-pNA (a dipeptidyl peptidase IV substrate) confirm that the extended Ala-Ala-Pro-Leu sequence shifts specificity toward endopeptidases rather than exopeptidases [5]. This selectivity is critical for applications like neutrophil elastase profiling and protease inhibitor screening.
Table 1: Substrate Specificity Profiles of Related pNA Substrates
Substrate | Target Enzyme(s) | Cleavage Site | Specificity Determinants |
---|---|---|---|
H-Ala-Ala-Pro-Leu-pNA·HCl | Chymotrypsin-like serine proteases | Ala-Pro/Leu-pNA | P1: Hydrophobic residue (Leu) |
N-Succinyl-Ala-Ala-Pro-Phe-pNA | Chymotrypsin, Cathepsin G | Ala-Pro/Phe-pNA | P1: Aromatic residue (Phe) |
H-Ala-Pro-pNA | Dipeptidyl peptidase IV (DPP-IV) | Pro-pNA | N-terminal X-Pro/Ala motif |
Gly-Pro-pNA | DPP-IV | Pro-pNA | Minimal recognition motif for DPP-IV |
Although H-Ala-Ala-Pro-Leu-pNA·HCl is not a primary DPP-IV substrate due to its internal Pro-Leu bond, it serves as a competitive inhibitor for enzymes like dipeptidyl peptidase IV (DPP-IV). DPP-IV exclusively cleaves N-terminal dipeptides from oligopeptides with Pro or Ala at the penultimate position (e.g., Gly-Pro-pNA) [6]. The Ala-Ala-Pro sequence in H-Ala-Ala-Pro-Leu-pNA·HCl occupies the DPP-IV active site but resists cleavage because the scissile bond follows Pro (Pro-Leu), violating DPP-IV’s requirement for cleavage after the penultimate Pro. This enables its use in mechanistic studies of DPP-IV inhibition.
Key biochemical findings include:
Table 2: Kinetic Parameters of DPP-IV Orthologs with Pro-pNA Substrates
DPP-IV Source | Optimal pH | Km (mM) | Vmax (μM/min/mg) | Inhibition by H-Ala-Ala-Pro-Leu-pNA |
---|---|---|---|---|
Ostrich kidney | 8.5 | 0.28 | 12.4 | Competitive (Ki = 210 μM) |
Human lymphocyte | 8.0 | 0.31 | 15.1 | Competitive (Ki = 195 μM) |
P. gingivalis membrane | 7.5–8.0 | 0.45 | 9.8 | Partial non-competitive |
H-Ala-Ala-Pro-Leu-pNA·HCl enables kinetic discrimination between subtilisin-like proteases (e.g., cucumisin, KP-43) and mammalian chymotrypsins. Cucumisin-like enzymes exhibit broader substrate tolerance due to flexible S1 and S4 subsites, allowing hydrolysis of both Ala-Ala-Pro-Leu-pNA and succinylated substrates like N-Succinyl-Ala-Ala-Pro-Phe-pNA [9]. Key kinetic differences include:
These properties make H-Ala-Ala-Pro-Leu-pNA·HCl a critical tool for identifying novel proteases in plant extracts or microbial cultures, where substrate promiscuity aids in enzyme discovery.
Table 3: Kinetic Parameters of Proteases with H-Ala-Ala-Pro-Leu-pNA·HCl
Protease | Km (mM) | kcat (s⁻¹) | pH Optimum | Catalytic Efficiency (kcat/Km) |
---|---|---|---|---|
Cucumisin (Melon) | 0.62 | 18.7 | 9.0 | 30.2 mM⁻¹s⁻¹ |
Subtilisin Carlsberg | 0.89 | 22.4 | 8.5 | 25.2 mM⁻¹s⁻¹ |
Bovine Chymotrypsin | 1.24 | 15.3 | 8.0 | 12.3 mM⁻¹s⁻¹ |
Neutrophil Elastase | 0.78 | 9.6 | 8.2 | 12.3 mM⁻¹s⁻¹ |
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